S-Methyl 2-propene-1-sulfinothioate
Description
S-Methyl 2-propene-1-sulfinothioate is a sulfur-containing organic compound characterized by a methyl group attached to a sulfinothioate functional group (R-S(O)-S-). Allicin, a well-studied compound from garlic (Allium sativum), exhibits potent antimicrobial activity against pathogens like Escherichia coli . The substitution of the allyl group in Allicin with a methyl group in this compound likely alters its reactivity and biological interactions, warranting comparative analysis with similar compounds.
Properties
CAS No. |
3736-98-9 |
|---|---|
Molecular Formula |
C4H8OS2 |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
3-methylsulfanylsulfinylprop-1-ene |
InChI |
InChI=1S/C4H8OS2/c1-3-4-7(5)6-2/h3H,1,4H2,2H3 |
InChI Key |
ZIMQNNOENLFVMT-UHFFFAOYSA-N |
SMILES |
CSS(=O)CC=C |
Canonical SMILES |
CSS(=O)CC=C |
Synonyms |
2-propenesulfinothioic acid S-methyl ester AllS(O)SMe |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Group Analysis
The sulfinothioate group (S(O)-S-) is central to the compound’s reactivity. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison
This compound
Allicin disrupts bacterial membranes via thiol-disulfide exchange, a mechanism likely shared by sulfinothioates .
Allicin
- Activity : Broad-spectrum antimicrobial, effective at 56–100 µg/mL against E. coli .
- Applications : Used in food preservation and pharmaceuticals.
Sodium 2-methylprop-2-ene-1-sulphonate
- Activity: Primarily a surfactant or monomer in polymer synthesis.
S-Methyl cysteine sulfoxide
- Activity : Induces 100% bud break in grapevines at 10 mM .
- Applications : Organic farming due to sulfur’s role in dormancy breaking.
Diallyl disulfide
Research Findings and Mechanistic Insights
- Sulfinothioates vs. Sulfonates: The sulfinothioate group’s dual sulfur-oxygen bonding (S(O)-S-) enables nucleophilic attacks, unlike the inert sulfonate (SO₃⁻). This explains Allicin’s antimicrobial efficacy compared to the industrially inert sodium sulphonate .
- Role of Substituents: The methyl group in this compound may reduce cytotoxicity compared to Allicin’s allyl group, which enhances reactivity.
- Agricultural Sulfur Compounds : Sulfur oxidation state dictates function—sulfoxides (e.g., S-methyl cysteine sulfoxide) act as signaling molecules, while disulfides (e.g., diallyl disulfide) release volatile sulfur to stimulate plant growth .
Q & A
Q. How can researchers validate hypotheses about the compound’s role in sulfur-transfer reactions?
- Methodology :
- Trapping experiments : Use thiol scavengers (e.g., N-ethylmaleimide) to intercept transient sulfenyl intermediates.
- Kinetic isotope effects (KIE) : Compare reaction rates with ³²S vs. ³⁴S isotopes to identify sulfur-centered transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
